REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH2:5][CH:6]1[C:18](=[O:19])[NH:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][C:7]1=[O:20])#[N:2].N[CH2:22]CNCCCNCCN>>[C:1]([CH2:3][CH2:4][CH2:5][CH:6]1[C:7](=[O:20])[NH:8][CH2:9][CH2:10][NH:11][CH2:22][CH2:12][CH2:13][NH:14][CH2:15][CH2:16][NH:17][C:18]1=[O:19])#[N:2]
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCCC1C(NCCNCCNCCNC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCCNCCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCCC1C(NCCNCCCNCCNC1=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |